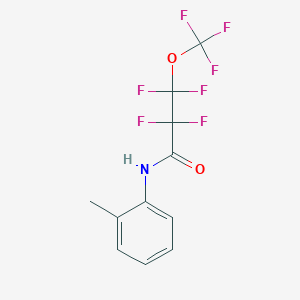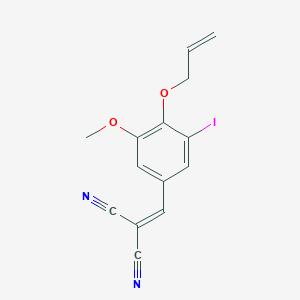![molecular formula C32H29ClN2O5S B404831 ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404831.png)
ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as benzyloxy, ethoxy, and chlorophenyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and esterification reactions. Common reagents used in these reactions include ethyl chloroformate, benzyl alcohol, and 4-chlorobenzaldehyde. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) can further enhance the efficiency of production.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or proteins involved in the metabolic pathways of pathogens, leading to their suppression or eradication. Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function .
類似化合物との比較
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
2-(benzyloxy)-7H-pyrido[1,2-a][4,1]benzoxazepine-3,7(5H)-dione: Similar in structure but with different substituents, leading to varied biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also exhibit anti-tubercular activity but differ in their core structure and substituents.
The uniqueness of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C32H29ClN2O5S |
|---|---|
分子量 |
589.1g/mol |
IUPAC名 |
ethyl (2Z)-5-(4-chlorophenyl)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H29ClN2O5S/c1-4-38-26-17-22(11-16-25(26)40-19-21-9-7-6-8-10-21)18-27-30(36)35-29(23-12-14-24(33)15-13-23)28(31(37)39-5-2)20(3)34-32(35)41-27/h6-18,29H,4-5,19H2,1-3H3/b27-18- |
InChIキー |
WSRJMOFDWOIXQS-IMRQLAEWSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
正規SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 5-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B404748.png)
![ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate](/img/structure/B404751.png)
![2-(4-nitrophenyl)-4-[3-[2-(4-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole](/img/structure/B404752.png)

![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)
![2,4,5-tris[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B404756.png)
![2-AMINO-5-CYANO-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B404758.png)



![4-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B404768.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B404769.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)

